
1-(2-Oxo-2-phenylethyl)-4-phenylpyridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Oxo-2-phenylethyl)-4-phenylpyridinium, also known as PEP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. PEP is a quaternary ammonium salt that has been shown to have a range of biochemical and physiological effects. In
Mécanisme D'action
1-(2-Oxo-2-phenylethyl)-4-phenylpyridinium modulates the activity of ion channels and neurotransmitters by binding to specific sites on these molecules. It has been shown to bind to the acetylcholine binding site on the nicotinic acetylcholine receptor, as well as the dopamine and norepinephrine transporter sites.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which can lead to increased arousal and attention. This compound has also been shown to have analgesic properties, as well as anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-Oxo-2-phenylethyl)-4-phenylpyridinium in lab experiments is its ability to modulate the activity of ion channels and neurotransmitters. This makes it a useful tool for studying the function of these molecules in various physiological processes. However, one limitation of using this compound is its potential toxicity. This compound has been shown to be toxic to certain cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 1-(2-Oxo-2-phenylethyl)-4-phenylpyridinium. One area of interest is in the study of its potential as a treatment for neurological disorders, such as Parkinson's disease and depression. This compound has been shown to increase the release of dopamine and norepinephrine, which are both involved in the pathophysiology of these disorders.
Another area of interest is in the development of new drugs based on the structure of this compound. By modifying the structure of this compound, it may be possible to develop drugs that are more selective in their binding to specific ion channels and neurotransmitters.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has potential applications in scientific research. Its ability to modulate the activity of ion channels and neurotransmitters makes it a useful tool for studying the function of these molecules in various physiological processes. However, its potential toxicity limits its use in certain experiments. There are several future directions for research involving this compound, including its potential as a treatment for neurological disorders and the development of new drugs based on its structure.
Méthodes De Synthèse
1-(2-Oxo-2-phenylethyl)-4-phenylpyridinium can be synthesized through a multistep process. The first step involves the synthesis of 2-acetylpyridine, which is then reacted with benzyl bromide to produce 1-benzyl-2-acetylpyridinium bromide. The bromide salt is then reacted with sodium hydroxide to produce this compound.
Applications De Recherche Scientifique
1-(2-Oxo-2-phenylethyl)-4-phenylpyridinium has been used in a variety of scientific research applications. One area of interest is in the study of ion channels. This compound has been shown to modulate the activity of certain ion channels, such as the nicotinic acetylcholine receptor. This makes this compound a useful tool for studying the function of these channels and their role in various physiological processes.
This compound has also been used in the study of neurotransmitters. It has been shown to inhibit the uptake of dopamine and norepinephrine, which can lead to an increase in their levels in the brain. This makes this compound a useful tool for studying the role of these neurotransmitters in various physiological processes.
Propriétés
Formule moléculaire |
C19H16NO+ |
|---|---|
Poids moléculaire |
274.3 g/mol |
Nom IUPAC |
1-phenyl-2-(4-phenylpyridin-1-ium-1-yl)ethanone |
InChI |
InChI=1S/C19H16NO/c21-19(18-9-5-2-6-10-18)15-20-13-11-17(12-14-20)16-7-3-1-4-8-16/h1-14H,15H2/q+1 |
Clé InChI |
OSWVYOAIFIAGKR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=[N+](C=C2)CC(=O)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=[N+](C=C2)CC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-3-methylphenyl 2-[4-(2-furoyl)-1-piperazinyl]-1-methyl-2-oxoethyl ether](/img/structure/B280449.png)
![N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B280451.png)
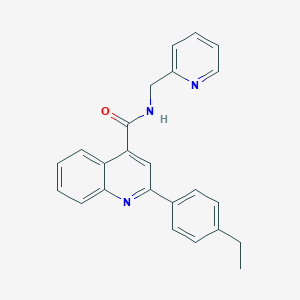
![1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B280453.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide](/img/structure/B280455.png)
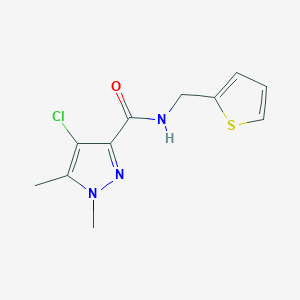
![N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280460.png)
![1-(1-Adamantyl)-3-[1-(phenylmethyl)-4-pyrazolyl]urea](/img/structure/B280461.png)
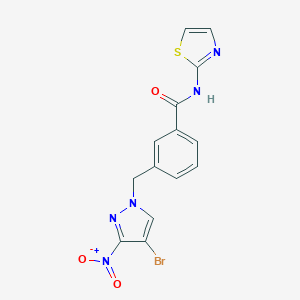
![5,6-dichloro-1-{[2'-(2-trityl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole](/img/structure/B280465.png)
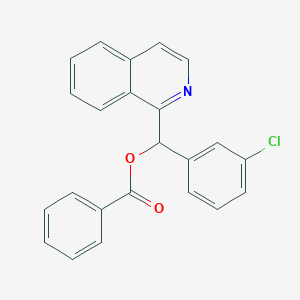
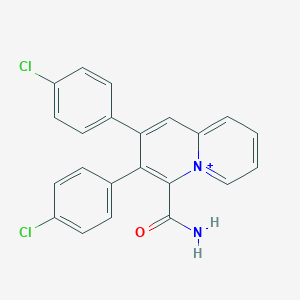
![N-(3,5-dichloro-4-pyridinyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B280470.png)
![1-[2-(4-Cyclopentyloxy-3-methoxyphenyl)ethyl]-3-(3,5-dichloropyridin-4-yl)thiourea](/img/structure/B280472.png)
